![molecular formula C13H20N2OSi B1396896 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 879132-46-4](/img/structure/B1396896.png)
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
This compound is a heteroaromatic compound that contains a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .
Synthesis Analysis
The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . This is done by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolo[2,3-b]pyridine core with a trimethylsilyl group attached via an ethoxy methyl linker . The trimethylsilyl group is a functional group in organic chemistry that consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .Scientific Research Applications
It appears that there is limited direct information available on the specific compound “1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine”. However, by examining the applications of related compounds with similar functional groups, we can infer potential scientific research applications for this compound. Below are some inferred applications based on the available data:
Esterification Reagent
Compounds with trimethylsilyl groups, such as 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, have been used as reagents in thermal esterifications . This suggests that our compound of interest could potentially serve as a reagent in the formation of esters from unprotected carboxylic acids.
Synthesis of Tetrahydropyrans
The related reagent 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is used in the synthesis of tetrahydropyrans through Prins-type cyclization reactions . This implies that our compound might be applicable in synthesizing cyclic organic structures.
Protected Enolate Formation
Another application could be in the development of protected enolates. For instance, α-methyl TMSE β-ketoester can be prepared using related trimethylsilyl compounds . Our compound may similarly be used to protect enolates during synthesis.
Safety And Hazards
While specific safety and hazards information for this compound is not available, general safety measures for handling chemicals should be followed. These include avoiding prolonged exposure, using caution when handling, limiting exposure, not breathing dust or vapor, and having a safety shower and eye wash available .
properties
IUPAC Name |
trimethyl-[2-(pyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSi/c1-17(2,3)10-9-16-11-15-8-6-12-5-4-7-14-13(12)15/h4-8H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIGYTWAYATZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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